Ciprofloxacin-d8, Hydrochloride

Description

Contextual Significance of Ciprofloxacin (B1669076) in Scientific Inquiry

Ciprofloxacin, the parent compound of Ciprofloxacin-d8, Hydrochloride, is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. caymanchem.comnih.govnih.govdrugbank.com Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. caymanchem.comdrugbank.com Due to its efficacy, ciprofloxacin is widely used in both human and veterinary medicine. nih.govnih.gov This extensive use, however, has led to its presence in various environmental compartments, prompting significant research into its detection, quantification, and potential ecological effects.

Rationale for Deuterium (B1214612) Labeling in Chemical Compounds

The primary rationale for deuterium labeling is to create a stable, non-radioactive internal standard for quantitative analysis. medchemexpress.commedchemexpress.com In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added in a known amount to a sample to correct for variations during sample preparation and analysis. caymanchem.com

Deuterium-labeled compounds are ideal internal standards for several reasons:

Similar Physicochemical Properties: They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, meaning they behave similarly during extraction, chromatography, and ionization.

Mass Distinction: The mass difference allows the mass spectrometer to distinguish between the analyte (e.g., ciprofloxacin) and the internal standard (Ciprofloxacin-d8). sigmaaldrich.com

Improved Accuracy and Precision: By normalizing the signal of the analyte to that of the internal standard, researchers can achieve more accurate and precise quantification, minimizing errors from matrix effects and instrument variability. nih.gov

Overview of this compound as a Research Tool

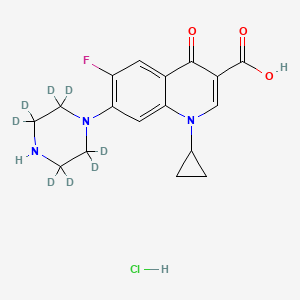

This compound serves primarily as an internal standard for the quantification of ciprofloxacin in a multitude of sample types. caymanchem.commedchemexpress.comscientificlabs.co.uksigmaaldrich.com The "d8" designation indicates that eight hydrogen atoms in the piperazine (B1678402) ring of the ciprofloxacin molecule have been replaced by deuterium atoms. sigmaaldrich.com This specific labeling provides a significant mass shift (M+8), ensuring clear differentiation from the unlabeled ciprofloxacin in mass spectrometric analyses. sigmaaldrich.com The hydrochloride salt form enhances its stability and solubility for use in preparing standard solutions.

| Property | Value |

| Synonym(s) | 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-d8-1-yl-1,4-dihydro-quinoline-3-carboxylic acid hydrochloride hydrate |

| CAS Number | 1216659-54-9 sigmaaldrich.com |

| Empirical Formula | C₁₇D₈H₁₀FN₃O₃ · HCl · xH₂O sigmaaldrich.com |

| Molecular Weight | 375.85 g/mol (anhydrous basis) sigmaaldrich.com |

| Mass Shift | M+8 sigmaaldrich.com |

Scope and Academic Focus of Research Involving this compound

The application of this compound is predominantly in analytical chemistry and environmental science, with a strong focus on quantitative analysis using advanced instrumentation. Research utilizing this compound is crucial for:

Environmental Monitoring: Accurately measuring the concentration of ciprofloxacin in various environmental samples is essential for assessing its environmental fate and potential for promoting antibiotic resistance. Studies have used this compound to quantify ciprofloxacin in groundwater, urban wastewater, and even dairy products. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Pharmacokinetic Studies: While not directly administered, this compound is vital for analyzing samples from pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of ciprofloxacin in biological systems. medchemexpress.comnih.gov This information is critical for understanding the drug's behavior in the body.

Food Safety: Regulatory bodies and researchers use this internal standard to monitor ciprofloxacin residues in food products of animal origin, such as chicken feces, to ensure compliance with safety standards. scientificlabs.co.uksigmaaldrich.com

Clinical and Forensic Toxicology: In clinical settings, accurate measurement of drug levels can be important. In forensic toxicology, it can be used to determine the presence and quantity of ciprofloxacin. sigmaaldrich.com

The primary analytical technique associated with the use of this compound is ultra-high performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-MS/MS). scientificlabs.co.uksigmaaldrich.com This powerful method allows for the highly selective and sensitive detection of ciprofloxacin, with the deuterated standard ensuring the reliability of the quantitative results.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIOSKKIYDRIQ-JCYLEXHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678689 | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216659-54-9 | |

| Record name | 1-Cyclopropyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Characterization of Ciprofloxacin D8, Hydrochloride

Chemical Synthesis Methodologies for Deuterium (B1214612) Incorporation

The most common and efficient method for synthesizing Ciprofloxacin-d8 involves a condensation reaction using a deuterated precursor. The key steps are outlined below:

Starting Materials : The synthesis typically begins with two primary precursors: 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and piperazine-d8. The piperazine-d8, in which all eight hydrogen atoms on the piperazine (B1678402) ring are substituted with deuterium, is the source of the isotopic labels.

Condensation Reaction : The precursors are reacted in a suitable solvent, such as pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base like potassium carbonate. derpharmachemica.com This nucleophilic aromatic substitution reaction involves the displacement of the chlorine atom at the C7 position of the quinoline (B57606) core by one of the nitrogen atoms of the piperazine-d8 ring.

Formation of Hydrochloride Salt : Following the condensation, the resulting Ciprofloxacin-d8 base is treated with hydrochloric acid (HCl) in a suitable solvent like dioxane or dichloromethane. chemicalbook.com This acid-base reaction forms the stable hydrochloride salt, which is then typically purified through crystallization and lyophilized to yield a solid product. chemicalbook.com

An alternative, though less common, approach is through hydrogen-deuterium exchange on the non-deuterated ciprofloxacin (B1669076) molecule using a deuterium source like heavy water (D₂O) under specific catalytic conditions. nih.gov However, this method can be less specific and may result in a mixture of isotopologues with varying degrees of deuteration, necessitating more rigorous purification and analysis. nih.gov

Isotopic Purity Assessment Techniques

Confirming the isotopic enrichment and the specific location of the deuterium atoms is critical for the function of Ciprofloxacin-d8, Hydrochloride as an internal standard.

Mass spectrometry (MS) is the definitive technique for determining the isotopic purity and distribution. High-resolution mass spectrometry (HRMS) is employed to analyze the molecular ion cluster and quantify the relative abundance of each isotopologue (d0 through d8). For a high-quality standard, the signal for the fully deuterated d8 species should be the most abundant, with minimal contributions from lesser-deuterated forms. caymanchem.com The isotopic purity is a measure of the d8 peak's intensity relative to the sum of all isotopic peaks.

Table 1: Representative Isotopic Distribution for Ciprofloxacin-d8

| Isotopologue | Description | Typical Abundance (%) |

|---|---|---|

| d0 | Undeuterated Ciprofloxacin | <0.1 |

| d1-d7 | Partially deuterated species | <1.0 (sum) |

| d8 | Fully deuterated Ciprofloxacin | >99 |

This table presents typical, idealized data for a high-purity standard. Actual batch results are provided on the Certificate of Analysis.

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy verifies the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Ciprofloxacin-d8, the signals corresponding to the eight protons on the piperazine ring (typically seen in the spectrum of unlabeled ciprofloxacin) should be absent or significantly reduced to baseline noise. nih.govresearchgate.net This confirms that deuteration occurred at the intended positions. The remaining signals for the cyclopropyl (B3062369) and quinolone ring protons should be present and integrate to their expected values.

²H NMR (Deuterium NMR): A ²H NMR spectrum would show a distinct signal in the region corresponding to the piperazine ring, providing direct evidence and confirmation of the deuterium labels' location.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms of the piperazine ring that are bonded to deuterium will show characteristic splitting patterns and a slight upfield shift compared to their protonated counterparts, further confirming the site of deuteration.

Spectroscopic and Chromatographic Purity Profiling

Beyond isotopic purity, the chemical purity of the standard must be rigorously established to ensure that the measured response is not influenced by impurities.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity. japsonline.comnih.gov The analysis is typically performed using a reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and buffer solution. japsonline.com Detection is commonly performed using a UV detector at approximately 278 nm, which is a wavelength of maximum absorbance for ciprofloxacin. japsonline.com A high-purity sample will exhibit a single major peak, with the purity often reported as the peak area percentage. nih.govresearchgate.net

Table 2: Example HPLC Purity Analysis of this compound

| Parameter | Method | Specification | Example Result |

|---|---|---|---|

| Purity | HPLC (UV, 278 nm) | ≥98.0% | 99.8% |

| Retention Time | As per method | Matches reference | 1.75 min |

| Related Impurities | HPLC | Each impurity ≤0.1% | Complies |

This table is for illustrative purposes. Specific conditions and results are method-dependent.

Analytical Standards Development and Traceability

The development of this compound as a certified analytical standard is a meticulous process that ensures its suitability for quantitative analysis. sigmaaldrich.comsigmaaldrich.com As an internal standard, its accurately known purity and concentration are paramount for the precise measurement of ciprofloxacin in complex matrices like wastewater, dairy products, and biological samples. sigmaaldrich.com

Traceability is established by linking the characterization and value assignment of the standard to recognized international standards. This is documented in a comprehensive Certificate of Analysis (CoA), which includes:

Identity Confirmation: Confirmed by techniques like ¹H NMR, mass spectrometry, and IR spectroscopy.

Purity Assignment: Determined by a mass balance approach, combining results from chromatographic purity (e.g., HPLC), water content (Karl Fischer titration), and residual solvent analysis (Headspace GC).

Isotopic Enrichment: Quantified by mass spectrometry to confirm the high abundance of the d8 isotopologue. caymanchem.com

Certified Concentration: For solution-based standards, the concentration is gravimetrically prepared and verified.

Producers of these standards, such as VETRANAL® by Sigma-Aldrich, provide detailed CoAs that document these quality control measures, ensuring the material is a reliable and traceable reference material for regulated testing environments. sigmaaldrich.com

Advanced Analytical Methodologies Utilizing Ciprofloxacin D8, Hydrochloride

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. Ciprofloxacin-d8, Hydrochloride, a deuterated form of the antibiotic ciprofloxacin (B1669076), serves as an ideal internal standard for this purpose. medchemexpress.commedchemexpress.comcaymanchem.com The principle of IDMS is based on the assumption that the labeled (internal standard) and unlabeled (analyte) compounds will behave identically during sample preparation, extraction, and analysis. aptochem.com By measuring the ratio of the signal from the analyte to the signal from the internal standard, a highly accurate determination of the analyte's concentration can be achieved.

Minimization of Matrix Effects in Quantitative Analysis

A significant challenge in quantitative analysis, especially with liquid chromatography-mass spectrometry (LC-MS), is the "matrix effect." reddit.com This phenomenon occurs when components of the sample matrix, other than the analyte itself, interfere with the ionization process in the mass spectrometer's source, leading to either suppression or enhancement of the analyte signal. chromatographyonline.comnih.gov This can result in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. aptochem.comresearchgate.net Because the deuterated standard is chemically and physically almost identical to the native analyte, it co-elutes during chromatography and experiences the same matrix effects. aptochem.comnih.gov Therefore, any signal suppression or enhancement will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix is effectively normalized, leading to a more accurate and reliable quantification. reddit.comclearsynth.com

Enhancement of Analytical Accuracy and Reproducibility

The application of this compound as an internal standard in IDMS significantly enhances the accuracy and reproducibility of analytical methods. aptochem.comclearsynth.com Accuracy is improved because the method calibrates for losses during sample preparation and for variations in instrument response. Since the internal standard is added at the beginning of the workflow, any loss of the analyte during extraction or other sample handling steps is mirrored by a proportional loss of the internal standard. aptochem.comresearchgate.net

Reproducibility, or the ability to obtain consistent results over repeated measurements, is also greatly improved. nih.gov Variations in injection volume, ionization efficiency, and detector response, which can occur between different runs or on different days, are all compensated for by the consistent presence of the internal standard. aptochem.com This leads to robust and reliable analytical methods with low intra- and inter-day variability. For instance, a method for determining ciprofloxacin in plasma using Ciprofloxacin-d8 as an internal standard demonstrated intra- and inter-day precision of less than 2.4% and 4.1%, respectively. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The development of a robust and reliable LC-MS/MS method for the quantification of ciprofloxacin in various matrices is critically dependent on several key factors, where the use of this compound as an internal standard plays a pivotal role.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of ciprofloxacin in complex matrices such as plasma, urine, and tissue homogenates requires effective sample preparation to remove interfering substances. rsc.orgekb.egnih.gov Common techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction.

A simple and high-throughput method for analyzing ciprofloxacin in mouse plasma, urine, bladder, and kidneys utilized a protein precipitation technique. rsc.org In this method, a small volume of the biological sample (20-30 µL) was treated with a solvent like acetonitrile (B52724) to precipitate proteins, after which the supernatant containing the analyte and the internal standard (Ciprofloxacin-d8) was analyzed. rsc.orgnih.gov For more complex matrices or when lower detection limits are required, SPE is often employed. nih.gov Molecularly imprinted polymers (MIPs) have also been used as selective sorbents in SPE to specifically extract ciprofloxacin from urine samples. nih.gov Regardless of the chosen method, the addition of this compound at the initial stage ensures that any analyte loss during these extraction steps is accounted for, thereby improving the accuracy of the final measurement. aptochem.com

Chromatographic Separation Optimization with Deuterated Standards

Optimal chromatographic separation is crucial for resolving the analyte from other matrix components and ensuring accurate quantification. In LC-MS/MS, the goal is to achieve a sharp, symmetrical peak for the analyte with a stable baseline. The mobile phase composition, pH, and the type of stationary phase are critical parameters that need to be optimized.

For the analysis of ciprofloxacin, reversed-phase columns, such as C18, are commonly used. rsc.orgnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent like acetonitrile. rsc.orgnih.govmerckmillipore.com The pH of the mobile phase is a particularly important factor as it affects the retention and peak shape of ciprofloxacin. nih.govnih.gov While deuterated standards like Ciprofloxacin-d8 are designed to co-elute with their non-labeled counterparts, slight differences in retention time can sometimes be observed. nih.govchromforum.org Therefore, it is important to optimize the chromatographic conditions to ensure that both the analyte and the internal standard elute in a region free from significant ion suppression, maximizing the benefits of the isotope dilution technique. nih.gov

Mass Spectrometric Parameters for Detection and Quantification

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of ciprofloxacin. The instrument is typically operated in the positive ion mode using electrospray ionization (ESI). researchgate.netjapsonline.com For quantitative analysis, the multiple reaction monitoring (MRM) mode is employed. rsc.org In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

For ciprofloxacin, the precursor ion is typically the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 332.1. rsc.org Common product ions used for quantification include m/z 230.8 and 288.1. For the internal standard, this compound, the precursor ion is at m/z 340.1, and a common product ion is m/z 296.1. rsc.org The optimization of MS parameters such as spray voltage, orifice skimmer potential, and collision energy is essential for maximizing the signal intensity and achieving the desired sensitivity. researchgate.net

Interactive Data Table: LC-MS/MS Parameters for Ciprofloxacin Analysis

| Parameter | Ciprofloxacin | Ciprofloxacin-d8 | Reference |

| Precursor Ion (m/z) | 332.1 | 340.1 | rsc.org |

| Product Ion (m/z) | 230.8 | 296.1 | rsc.org |

| Ionization Mode | Positive ESI | Positive ESI | researchgate.netjapsonline.com |

Interactive Data Table: Chromatographic Conditions for Ciprofloxacin Analysis

| Parameter | Condition | Reference |

| Column | C18 | rsc.orgnih.gov |

| Mobile Phase | 5 mM ammonium formate (0.1% formic acid) – acetonitrile | rsc.org |

| Flow Rate | 0.6 mL/min | rsc.org |

| Elution | Gradient | rsc.org |

Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS) Applications

The use of this compound as an internal standard is particularly prominent in analytical methods employing Ultra-High Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS). This powerful combination of high-resolution separation and highly selective and sensitive detection is essential for the precise quantification of ciprofloxacin in various samples.

This compound is instrumental in the determination of ciprofloxacin in diverse and complex matrices such as:

Groundwater and urban wastewater. sigmaaldrich.com

Dairy products. sigmaaldrich.com

Hospital wastewater. sigmaaldrich.com

Chicken feces. sigmaaldrich.com

Human plasma. japsonline.com

In these applications, UHPLC separates ciprofloxacin and its deuterated internal standard from other compounds in the sample. The separated compounds then enter the triple quadrupole mass spectrometer, which is typically operated in the multiple reaction monitoring (MRM) mode. sigmaaldrich.comnih.gov This mode allows for the highly specific detection and quantification of the target analyte and the internal standard by monitoring their unique precursor-to-product ion transitions. The use of this compound as an internal standard effectively compensates for variations in sample preparation and matrix effects, leading to highly accurate and reliable results. rsc.org

Method Validation and Quality Control Frameworks

The development and application of analytical methods utilizing this compound are governed by rigorous validation and quality control frameworks to ensure the reliability and accuracy of the results. These frameworks are established in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). scirp.orgjapsonline.comrjptonline.org

Calibration Curve Construction and Linearity Assessment

A cornerstone of quantitative analysis is the construction of a calibration curve. This involves preparing a series of standard solutions containing known concentrations of ciprofloxacin and a constant concentration of the internal standard, this compound. The response of the instrument (e.g., peak area ratio of the analyte to the internal standard) is then plotted against the known concentrations of the analyte.

The linearity of the method is assessed by performing a linear regression analysis on the calibration curve data. A high correlation coefficient (r) or coefficient of determination (r²) value, typically greater than 0.99, indicates a strong linear relationship between the concentration and the response, which is crucial for accurate quantification. rjptonline.orgnih.govmdpi.com For instance, in the analysis of ciprofloxacin in human plasma, a linear range of 10-4000 ng/mL with a mean correlation coefficient exceeding 0.999 has been demonstrated. japsonline.com Similarly, linearity for ciprofloxacin has been established in various other matrices over different concentration ranges, such as 2-12 µg/ml and 50-150% of the working concentration. scirp.orgjaper.in

Table 1: Representative Linearity Data for Ciprofloxacin Analysis

| Matrix | Concentration Range | Correlation Coefficient (r) / r² | Reference |

| Human Plasma | 10-4000 ng/mL | >0.999 | japsonline.com |

| Human Serum | 0.12-20 µg/mL | 0.9992 | nih.gov |

| Pharmaceutical Formulations | 50-150% of working concentration | >0.998 (r²) | scirp.orgrjptonline.org |

| Ear Drops | 2-10 µg/mL | 0.999 (r²) | researchgate.netasm.md |

| --- | 2-12 µg/ml | 0.999 | japer.in |

Limits of Detection and Quantification Determination

The Limits of Detection (LOD) and Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

These limits are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by analyzing a series of low-concentration standards. For example, in the analysis of ciprofloxacin in human serum, the LOD and LOQ were found to be 0.04 µg/mL and 0.12 µg/mL, respectively. nih.gov In another study for taste-masked drug-resin complex, the LOD and LOQ for ciprofloxacin HCl were 0.46 μg/ml and 1.38 μg/ml, respectively. researchgate.net

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Ciprofloxacin

| Parameter | Concentration | Reference |

| Limit of Detection (LOD) | 0.04 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | 0.12 µg/mL | nih.gov |

| Limit of Detection (LOD) | 0.46 μg/ml | researchgate.net |

| Limit of Quantification (LOQ) | 1.38 μg/ml | researchgate.net |

| Limit of Detection (LOD) | 0.786 µg/mL | asm.md |

| Limit of Quantification (LOQ) | 2.383 µg/mL | asm.md |

Precision, Accuracy, and Robustness Evaluation

The reliability of an analytical method is further established by evaluating its precision, accuracy, and robustness.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

For example, a study on ciprofloxacin in human serum reported within-day and day-to-day coefficients of variation ranging from 2.0% to 3.1% and 4.3% to 5.5%, respectively. nih.gov Another study found the relative standard deviations for repeatability and intermediate precision to be lower than 5% and 5.15%, respectively. nih.gov

Accuracy is the closeness of the analytical results to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is calculated. Recovery values are typically expected to be within a certain range, for example, 98.0% to 102.0%. scirp.orgrjptonline.org In one study, recovery rates for ciprofloxacin were between 97.4% and 104.3%. nih.gov

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as pH of the mobile phase, flow rate, or column temperature. This ensures the reliability of the method during routine use. A low %RSD for the results obtained under these varied conditions indicates the method's robustness. researchgate.net

Table 3: Precision and Accuracy Data for Ciprofloxacin Analysis

| Parameter | Value | Reference |

| Within-day Precision (%CV) | 2.0 - 3.1% | nih.gov |

| Day-to-day Precision (%CV) | 4.3 - 5.5% | nih.gov |

| Repeatability (%RSD) | < 5% | nih.gov |

| Intermediate Precision (%RSD) | < 5.15% | nih.gov |

| Accuracy (% Recovery) | 97.4 - 104.3% | nih.gov |

| Accuracy (% Recovery) | 98.0 - 102.0% | scirp.orgrjptonline.org |

Research Applications of Ciprofloxacin D8, Hydrochloride in Environmental and Biological Systems Analysis

Quantification in Environmental Matrices

The widespread use of ciprofloxacin (B1669076) has led to its emergence as an environmental contaminant. Accurate monitoring of its concentration in various environmental compartments is crucial for assessing ecological risk. Ciprofloxacin-d8, Hydrochloride is an indispensable tool for these analytical endeavors.

Water Samples (Groundwater, Wastewater, Surface Water)

This compound is frequently employed as an internal standard for the determination of ciprofloxacin in diverse water sources. sigmaaldrich.com Analytical methods, most notably ultra-high performance liquid chromatography-triple quadrupole mass spectrometry (UHPLC-MS/MS), rely on this stable isotope-labeled standard for accurate quantification. sigmaaldrich.comsigmaaldrich.com Its use has been documented in the analysis of urban wastewater, hospital effluent, groundwater, and surface water. sigmaaldrich.comnih.gov

In these methods, a known quantity of this compound is added to the water sample at the beginning of the preparation process. Because it is chemically identical to the target analyte (ciprofloxacin), it experiences the same losses during extraction, concentration, and chromatographic separation. By measuring the ratio of the analyte's signal to the internal standard's signal in the mass spectrometer, analysts can calculate the initial concentration of ciprofloxacin with high precision and accuracy, compensating for any variability in the procedure. rsc.org For instance, a study developed an optimized solid-phase extraction (SPE) LC-MS/MS method for analyzing various antibiotics, including ciprofloxacin, in ground, surface, and treated water, utilizing Ciprofloxacin-d8 as a key internal standard. nih.gov

Table 1: Application of this compound in Water Sample Analysis

| Sample Type | Analytical Method | Role of Ciprofloxacin-d8, HCl | Key Findings | Reference |

|---|---|---|---|---|

| Groundwater, Wastewater | UHPLC-MS/MS | Internal Standard | Enables accurate quantification of ciprofloxacin residues. | sigmaaldrich.com |

| Urban Wastewater | LC-MS/MS | Internal Standard | Used to monitor fluoroquinolone concentrations in municipal effluents. | sigmaaldrich.com |

| Surface Water, Treated Water | SPE-LC-MS/MS | Internal Standard | Essential for method validation and quantification of multiple antibiotic classes. | nih.gov |

Soil and Sediment Analysis

The analysis of ciprofloxacin in solid environmental matrices like soil and sediment presents significant challenges due to the complexity of the sample and the strong binding affinity of ciprofloxacin to soil components. nih.gov Ciprofloxacin is known to sorb strongly to sediments, with factors like clay content and pH influencing the degree of binding. nih.govnih.gov This strong interaction can lead to low and variable recovery rates during extraction.

For reliable quantification in such complex matrices, the use of a stable isotope-labeled internal standard is critical. This compound is ideally suited for this purpose. caymanchem.com By mimicking the behavior of the native analyte throughout the extraction and cleanup process, it effectively corrects for matrix-induced signal suppression or enhancement and procedural losses, which are common issues in soil and sediment analysis. nih.gov Although specific studies detailing its application in soil are focused on the parent compound, the principles of isotope dilution mass spectrometry make this compound the standard of choice for achieving accurate results in research investigating the fate and degradation of ciprofloxacin in soil environments. nih.govnih.gov

Food Products and Agricultural Samples

The use of ciprofloxacin in veterinary medicine necessitates monitoring for its residues in food products and agricultural samples to ensure food safety. This compound serves as an internal standard for the quantification of ciprofloxacin in matrices such as dairy products and chicken feces. sigmaaldrich.comsigmaaldrich.com The analytical approach typically involves LC-MS/MS, which provides the necessary selectivity and sensitivity for detecting low levels of residues in these complex samples. sigmaaldrich.com The inclusion of this compound is vital for method validation according to regulatory guidelines and ensures that the reported concentrations are accurate, accounting for any matrix effects inherent to food samples. sigmaaldrich.com

Quantification in Biological Matrices (Pre-clinical and In Vitro Models)

In pre-clinical and in vitro research, understanding the pharmacokinetics and cellular interactions of ciprofloxacin is essential. This compound is a key reagent in the bioanalytical methods developed for these studies.

Animal Plasma, Urine, and Tissue Homogenates

This compound is the preferred internal standard for quantifying ciprofloxacin in various biological fluids and tissues from pre-clinical animal models. caymanchem.com A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of ciprofloxacin in mouse plasma, urine, bladder, and kidney homogenates, using d8-Ciprofloxacin as the internal standard. rsc.orgresearchgate.net This method demonstrated linearity over a concentration range of 100–5000 ng/mL in all matrices. rsc.org

The use of the deuterated standard was crucial for tracking and correcting the matrix effect, which can vary significantly between plasma, urine, and different tissue types. rsc.org The method involved a simple protein precipitation technique using small sample volumes (20 µL of plasma or 30 µL of urine/tissue homogenate), making it suitable for studies where sample volume is limited. rsc.orgresearchgate.net Similar LC-MS based methods using Ciprofloxacin-d8 have been successfully applied to pharmacokinetic studies in neonatal and canine subjects, highlighting its versatility and importance in veterinary and pre-clinical research. nih.govnih.gov

Table 2: Bioanalytical Method Parameters for Ciprofloxacin Quantification using Ciprofloxacin-d8, HCl

| Biological Matrix | Animal Model | Sample Preparation | Analytical Method | Calibration Range (ng/mL) | Reference |

|---|---|---|---|---|---|

| Plasma, Urine, Bladder, Kidneys | Mouse | Protein Precipitation | LC-MS/MS | 100 - 5000 | rsc.org, researchgate.net |

| Plasma | Neonate (Human) | Protein Precipitation | Micro-LC-MS | 25 - 3000 | nih.gov |

| Plasma | Canine | Protein Precipitation | HPLC | N/A | nih.gov |

Cell Culture Media Analysis

Ciprofloxacin is often used in cell culture not only as a research compound but also as an agent to eliminate mycoplasma contamination. nih.govplantmedia.comserva.de To study its efficacy, potential for resistance, or cytotoxic effects, it is necessary to accurately measure its concentration in the cell culture medium or in cell lysates. An LC-MS/MS method has been developed for the simultaneous analysis of ciprofloxacin, along with other drugs, in cell culture medium and human epithelial cell lysates. nih.gov

Assessment of Fluoroquinolone Residues and Contamination Levels

This compound is a deuterated form of Ciprofloxacin Hydrochloride, utilized primarily as an internal standard in analytical chemistry. sigmaaldrich.comcaymanchem.com Its application is critical for the accurate quantification of fluoroquinolone antibiotic residues, such as ciprofloxacin, in various environmental and biological matrices. The widespread use of fluoroquinolones in human and veterinary medicine has led to their emergence as environmental contaminants, necessitating precise monitoring. analis.com.mynih.gov Due to factors like incomplete metabolism in humans and animals, up to 70% of the parent compounds can be excreted and enter the environment through wastewater. researchgate.net

The core utility of this compound lies in the isotope dilution method, commonly paired with liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comnih.gov In this technique, a known quantity of the isotopically labeled standard is added to a sample at the beginning of the analytical process. Because Ciprofloxacin-d8 is chemically identical to the non-labeled ciprofloxacin, it experiences the same sample loss during extraction and purification and the same ionization effects (suppression or enhancement) within the mass spectrometer. nih.gov By measuring the ratio of the native analyte to the labeled standard, analysts can correct for these variations, leading to highly accurate and precise quantification. nih.gov

Research has demonstrated the efficacy of using Ciprofloxacin-d8 and other labeled isotopes for detecting fluoroquinolones in a multitude of samples:

Environmental Waters: The compound serves as an internal standard for determining ciprofloxacin levels in groundwater, urban wastewater, and hospital effluent. sigmaaldrich.com Studies have developed and validated methods for the simultaneous determination of multiple fluoroquinolones in wastewater, with detection limits as low as 0.11–1.06 µg/L. nih.gov In one study of sewage treatment plants in Shanghai, seven different fluoroquinolones were identified, with concentrations ranging from 7 ng/L to 1 µg/L. nih.gov Norfloxacin (B1679917), ciprofloxacin, and lomefloxacin (B1199960) were the most frequently detected. nih.gov

Soil and Sediment: Analytical methods using techniques like microwave-assisted extraction (MAE) and solid-phase extraction (SPE) have been developed to quantify fluoroquinolones in contaminated soils. uobaghdad.edu.iq One such method demonstrated good linearity and recovery rates between 89% and 99%, with limits of detection (LOD) ranging from 0.9 to 2.7 ng g-1. uobaghdad.edu.iq Analysis of soils irrigated with wastewater confirmed the presence of ciprofloxacin, norfloxacin, and ofloxacin (B1677185) in the range of 1.9 to 4.6 ng g-1, highlighting their potential to accumulate in soil. uobaghdad.edu.iq

Biological Tissues and Products: Ciprofloxacin-d8 is employed in the analysis of fluoroquinolone residues in food products like dairy, honey, and various animal tissues. sigmaaldrich.comanalis.com.my An isotope dilution LC-MS/MS method was established as a candidate reference for accurately determining fluoroquinolones like enrofloxacin, ciprofloxacin, and norfloxacin in meat products (chicken, bovine, and porcine muscle). nih.gov The method was validated for a range of 5-50 μg/kg. nih.gov In other studies, ciprofloxacin residues have been detected in a high percentage of chicken samples, with concentrations in raw liver, skin, and muscle sometimes exceeding established Maximum Residue Limits (MRLs). frontiersin.org For example, one study found ciprofloxacin residues in chicken liver and skin at levels up to 2,087 µg/kg and 484 µg/kg, respectively. frontiersin.org

The following tables summarize findings from various research studies on fluoroquinolone contamination and the analytical methods used for their detection.

Table 1: Fluoroquinolone Residue Levels in Environmental Samples

| Sample Matrix | Compound(s) Detected | Concentration Range | Location/Source | Reference |

|---|---|---|---|---|

| Sewage Treatment Plant Influent/Effluent | Ciprofloxacin, Norfloxacin, Ofloxacin, Lomefloxacin, etc. | 7 ng/L - 1 µg/L | Shanghai | nih.gov |

| Soil Irrigated with Wastewater | Ciprofloxacin, Norfloxacin, Ofloxacin | 1.9 - 4.6 ng g⁻¹ | Not Specified | uobaghdad.edu.iq |

| Environmental Water | Various Fluoroquinolones | LOD: 0.10 - 0.26 µg/L | Not Specified | nih.gov |

| Urban Wastewater | Ciprofloxacin | Not Specified (Used for method validation) | Not Specified | sigmaaldrich.com |

Table 2: Fluoroquinolone Residue Levels in Biological Samples

| Sample Matrix | Compound(s) Detected | Concentration Range | Key Finding | Reference |

|---|---|---|---|---|

| Chicken Tissues (Liver, Muscle, Skin) | Ciprofloxacin, Enrofloxacin | CIP: 15.33 - 2,087.29 µg/kg | 14.3% of liver and 17.9% of skin samples exceeded MRLs. | frontiersin.org |

| Chicken Tissues (Liver, Skin) | Enrofloxacin, Ciprofloxacin | ENR: Detected in 52% of liver samples; CIP: Detected in 30% of liver samples. | Residues were not detected in gizzard, heart, or muscle samples. | brieflands.com |

| Meat Products (Chicken, Bovine, Porcine) | Enrofloxacin, Ciprofloxacin, Norfloxacin | 5 - 50 µg/kg | Method validated for accurate quantification in this range using isotope dilution. | nih.gov |

| Milk | Various Fluoroquinolones | LOD: 0.11 - 0.22 µg/L | Method developed using stir cake sorptive extraction. | nih.gov |

Table 3: Analytical Method Performance for Fluoroquinolone Quantification

| Analytical Technique | Internal Standard Used | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Ciprofloxacin-d8 | Urban Wastewater, Chicken Feces | Not Specified | Not Specified | sigmaaldrich.com |

| ID-LC-MS/MS | Enrofloxacin-d₅, Ciprofloxacin-¹³C₃¹⁵N, Norfloxacin-d₅ | Meat Products | LOQ within 5 - 50 µg/kg range | Not Specified | nih.gov |

| HPLC-DAD | Not specified (Stir cake sorptive extraction) | Water & Milk | LOD: 0.10-0.26 µg/L (Water), 0.11-0.22 µg/L (Milk) | 68.8 - 120 | nih.gov |

| LC-FLD | Not specified | Sewage | LOD: 0.11 - 1.06 µg/L | 79 - 109 | nih.gov |

Mechanistic Investigations and Metabolic Pathway Elucidation Using Isotopic Labeling

Study of Isotopic Effects in Biochemical Reactions

The substitution of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is particularly pronounced when a bond to the isotope is broken in the rate-determining step of a reaction. wikipedia.orgosti.gov

Solvent Kinetic Isotope Effects

While the term "solvent kinetic isotope effect" typically refers to reactions where the solvent itself contains the isotope (e.g., heavy water), the principles can be conceptually extended to understand how the deuteration of Ciprofloxacin-d8 influences its interactions and reactions. The replacement of protons with deuterons can lead to kinetic isotope effects where the metabolic rates of the deuterated substrate are reduced due to the heavier isotope. nih.govnih.gov This change in reaction rate when hydrogen is replaced by deuterium is most significant when the relative mass change is large. wikipedia.org

Deuterium Labeling for Reaction Mechanism Analysis

Deuterium labeling is a powerful technique for analyzing reaction mechanisms. chem-station.comresearchgate.net By comparing the reaction rates and product distributions of Ciprofloxacin-d8 with its non-deuterated counterpart, researchers can infer which chemical bonds are broken during metabolic transformation or degradation. If a C-D bond is broken in a rate-limiting step, the reaction will be significantly slower than the corresponding C-H bond cleavage. wikipedia.org This helps to pinpoint the specific sites on the ciprofloxacin (B1669076) molecule that are targeted by enzymes or chemical processes, providing crucial evidence for proposed reaction pathways. chem-station.com

Stable Isotope Labeling in Cell Culture (SILAC) for Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. creative-proteomics.com It allows for the comparison of protein abundance between different cell populations. creative-proteomics.com While Ciprofloxacin-d8 itself is not incorporated into proteins, it can be used in conjunction with SILAC to study the cellular response to the drug.

Quantitative Proteomic Analysis in Drug-Treated Cellular Models

In a typical SILAC experiment to study drug effects, two populations of cells are grown. One is cultured in media containing standard "light" amino acids, while the other is grown in media with "heavy" amino acids (e.g., containing ¹³C or ¹⁵N). The "light" cells can be treated with ciprofloxacin, while the "heavy" cells serve as a control. After treatment, the cell populations are combined, and their proteins are analyzed by mass spectrometry. creative-proteomics.com This allows for the precise quantification of thousands of proteins, revealing which are up- or down-regulated in response to the drug. plos.orgnih.govnih.gov

One study used SILAC to analyze the membrane proteome of macrophage cells that had developed resistance to ciprofloxacin. plos.orgnih.gov The analysis identified 900 proteins, with significant changes in abundance for 61 to 69 proteins in the resistant cells. plos.org This highlights how the antibiotic can trigger a wide-ranging adaptive response in cells. nih.gov

Investigating Cellular Adaptive Responses to Chemical Exposure

By identifying proteins that change in abundance upon ciprofloxacin exposure, SILAC can illuminate the cellular adaptive responses. For instance, the aforementioned study on ciprofloxacin-resistant macrophages found that the most significantly upregulated protein was the multidrug resistance-associated protein Abcc4, which functions as a ciprofloxacin efflux transporter. plos.orgnih.gov Other modulated proteins were involved in a variety of cellular functions, including: plos.org

Transport functions

Cell adhesion and cytoskeleton organization

Immune response

Signal transduction

Metabolism

These findings demonstrate that cellular adaptation to ciprofloxacin is a complex process involving not just specific drug transporters but a broader pleiotropic response. plos.orgnih.gov In such studies, Ciprofloxacin-d8 can be used as an analytical internal standard to accurately measure the intracellular concentration of the drug, correlating it directly with the observed proteomic changes.

Tracing Metabolic Transformations and Degradation Pathways

One of the most direct applications of Ciprofloxacin-d8 is in tracing the metabolic fate and environmental degradation of ciprofloxacin. Because it behaves almost identically to the parent compound but is distinguishable by mass, it is the ideal internal standard for quantification in complex samples. veeprho.comsapphirebioscience.comsigmaaldrich.com

Ciprofloxacin is known to be partially metabolized in the liver, with modifications occurring on the piperazinyl group. researchgate.net The major metabolites include oxociprofloxacin (B16249) and sulfociprofloxacin. drugbank.comnih.gov Minor metabolites such as desethylene ciprofloxacin and formylciprofloxacin have also been identified. drugbank.comnih.gov In total, these metabolites account for about 15% of an oral dose. drugbank.comnih.gov

Studies have also identified various transformation products in environmental samples, such as river water, where ciprofloxacin can undergo photodegradation and biodegradation. nih.govrsc.org The degradation often involves the piperazinyl ring, which is a key structural difference between ciprofloxacin and other less degradable quinolones. rsc.org The use of Ciprofloxacin-d8 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for the accurate quantification of the parent drug and its various metabolites and degradation products in diverse matrices like wastewater, groundwater, and biological fluids. sigmaaldrich.comnih.gov

Table 1. Major Metabolites and Transformation Products of Ciprofloxacin

| Compound Name | Type | Typical Location Found |

|---|---|---|

| Oxociprofloxacin | Metabolite | Urine, Feces researchgate.netdrugbank.comnih.gov |

| Sulfociprofloxacin | Metabolite | Feces, Urine researchgate.netdrugbank.comnih.gov |

| Desethylene ciprofloxacin | Metabolite | Urine, Feces researchgate.netdrugbank.comnih.gov |

| Formylciprofloxacin | Metabolite | Urine, Feces drugbank.comnih.gov |

| N-acetyl-ciprofloxacin | Metabolite | Urine, Feces researchgate.net |

| Various Degradation Products | Transformation Product | River Water, Wastewater nih.govrsc.org |

Identification of Biotransformation Products in Environmental Systems

The widespread use of ciprofloxacin leads to its release into the environment, where it undergoes transformation into various byproducts. Isotope-labeled standards like Ciprofloxacin-d8 are indispensable for accurately identifying and quantifying these transformation products (TPs) in environmental systems such as wastewater, surface water, and soil.

In studies investigating the fate of ciprofloxacin in nitrifying sludge, Ciprofloxacin-d8 is used as a standard for analytical quantification. iwaponline.com Such research helps determine removal efficiency and identify degradation pathways in wastewater treatment processes. iwaponline.com Analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify numerous TPs. Studies have revealed that many of these products are formed through modifications to the piperazine (B1678402) ring or the core quinolone structure. aipublications.com Despite these transformations, it has been observed that many byproducts retain the core quinolone structure, which is responsible for the compound's biological activity. nih.gov The degradation of ciprofloxacin can also be influenced by abiotic factors, such as the presence of minerals like biogenic manganese oxides, which can completely degrade the compound into several intermediates. nih.gov

| Transformation Product Category | Environmental System | Analytical Role of Ciprofloxacin-d8 | Key Findings |

| Piperazine Ring Derivatives | Wastewater, River Water | Internal Standard for Quantification | Modifications to the piperazine moiety are a common transformation pathway. aipublications.com |

| Quinolone Core Byproducts | Aquatic Environments | Tracer and Standard | The core antibacterial structure often remains intact in transformation products. nih.gov |

| Oxidative Degradation Products | Water Treatment Systems | Standard for LC-MS Analysis | Oxidation leads to the formation of multiple intermediates. nih.govnih.gov |

Elucidation of Microbial Degradation Pathways

Isotopic labeling is a powerful technique for tracing the metabolic fate of ciprofloxacin when degraded by microorganisms. By using labeled compounds such as ¹⁴C-Ciprofloxacin or Ciprofloxacin-d8, researchers can follow the atoms of the parent molecule through various biochemical reactions, thus mapping out the degradation pathways.

Studies have shown that various microbial communities are capable of degrading ciprofloxacin. These include consortia of bacteria such as Gammaproteobacteria, Bacteroidia, and Betaproteobacteria, as well as basidiomycetous fungi. researchgate.netnih.gov For example, the brown rot fungus Gloeophyllum striatum has been shown to mineralize ¹⁴C-labeled ciprofloxacin, producing ¹⁴CO₂. nih.gov In wastewater treatment environments, ammonia-oxidizing bacteria (AOB) have been identified as key contributors to ciprofloxacin removal through a process of cometabolic degradation. iwaponline.com The primary microbial degradation pathways involve reactions such as hydroxylation of the fluoroquinolone group or the piperazine ring, dealkylation, and deamination. researchgate.netresearchgate.net

| Microorganism/Community | Proposed Degradation Pathway | Isotopic Labeling Application | Research Finding |

| Gloeophyllum striatum (Fungus) | Mineralization | ¹⁴C-labeling to track carbon | Capable of breaking down the ciprofloxacin structure to produce ¹⁴CO₂. nih.gov |

| Enriched Nitrifying Sludge (Bacteria) | Cometabolism | Ciprofloxacin-d8 as analytical standard | Ammonia-oxidizing bacteria (AOB) are primary degraders. iwaponline.com |

| Bacterial Consortium | Dealkylation, Deamination | Tracer studies | Degradation occurs via cleavage of C-F bonds and modifications to the piperazine ring. researchgate.net |

| Pseudomonas sp. | Oxidation | Not specified | A highly active Mn²⁺-oxidizing bacterium can induce the formation of biogenic Mn oxides that completely degrade ciprofloxacin. nih.gov |

Metabolomics Approaches to Understand Compound Action

Metabolomics provides a systemic view of the biochemical effects of a drug by measuring the global profile of endogenous small-molecule metabolites. In such studies, Ciprofloxacin-d8, Hydrochloride is frequently used as an internal standard to ensure the accuracy and reproducibility of analytical measurements, correcting for variations during sample extraction and analysis. lstmed.ac.ukmedchemexpress.com

Metabolomic investigations into the effects of ciprofloxacin on bacteria have revealed significant alterations to core metabolic pathways. lstmed.ac.uknih.gov In Mycobacterium tuberculosis (Mtb), exposure to ciprofloxacin leads to changes in the tricarboxylic acid (TCA) cycle, the glyoxylate (B1226380) cycle, fatty acid metabolism, and amino acid metabolism. nih.govresearchgate.net A key finding was the significant reduction in malic acid, indicating inhibition of the TCA and glyoxylate cycles. nih.gov These metabolic shifts suggest that Mtb redirects its resources toward DNA and cell wall repair in response to the damage caused by the antibiotic. nih.govresearchgate.net Similarly, studies on Klebsiella oxytoca have shown that ciprofloxacin exposure alters central carbon metabolism, arginine and proline metabolism, and pyruvate (B1213749) metabolism. lstmed.ac.uknih.gov Metabolites such as glycerol-3-phosphate, tyrosine, and alanine (B10760859) were identified as crucial markers for distinguishing between susceptible and resistant bacterial isolates. lstmed.ac.uk

| Organism | Affected Metabolic Pathways | Key Metabolite Markers | Implication of Metabolic Shift |

| Mycobacterium tuberculosis | TCA Cycle, Glyoxylate Cycle, Fatty Acid Metabolism, Pentose Phosphate Pathway | Malic acid (decreased), Aspartic acid (decreased) | Response to DNA damage; flux toward DNA and cell wall repair. nih.gov |

| Klebsiella oxytoca | Central Carbon Metabolism, Arginine & Proline Metabolism, Pyruvate Metabolism | Glycerol-3-phosphate, O-phosphoethanolamine, Tyrosine, Alanine | Differentiation between antibiotic-susceptible and resistant strains. lstmed.ac.uknih.gov |

Contribution of Ciprofloxacin D8, Hydrochloride to Pharmacokinetic Research Methodologies

Analytical Support for Pre-clinical Pharmacokinetic Studies

Pre-clinical pharmacokinetic studies in animal models represent a critical early step in the drug development process. nih.govnih.gov These studies provide essential data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which informs decisions on whether to proceed to human clinical trials. The reliability of these decisions is directly dependent on the quality of the analytical data generated.

Quantification of Ciprofloxacin (B1669076) in Animal Models

The accurate measurement of ciprofloxacin concentrations in biological samples from animal models, such as blood, plasma, and tissues, is paramount. nih.govnih.gov Ciprofloxacin-d8, Hydrochloride is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for this purpose. sigmaaldrich.com When a known quantity of this compound is added to each biological sample at the beginning of the analytical process, it experiences the same processing variations as the non-labeled ciprofloxacin. By measuring the ratio of the analyte (ciprofloxacin) to the internal standard (this compound), analysts can correct for any loss of substance during sample extraction and for fluctuations in the mass spectrometer's signal. This normalization is crucial for obtaining accurate and precise quantification of ciprofloxacin, especially at the low concentrations often encountered in pharmacokinetic studies. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis due to its ability to minimize matrix effects, which are a common source of error when analyzing complex biological samples.

Population Pharmacokinetic Modeling (Analytical Data Input)

Population pharmacokinetic (PopPK) modeling is a sophisticated statistical method used to characterize the pharmacokinetics of a drug and to identify the sources of variability in drug concentrations among a population. nih.govnih.gov The predictive power of a PopPK model is heavily reliant on the quality of the concentration-time data used to build it. By ensuring the high accuracy and precision of the ciprofloxacin concentration data obtained from pre-clinical studies, this compound plays a crucial indirect role in the development of robust PopPK models. nih.gov This high-fidelity data allows for more accurate estimation of key pharmacokinetic parameters and their variability, leading to more reliable simulations of drug behavior in different subpopulations.

In Vitro Pharmacokinetic Modeling and Simulation (Analytical Quantification)

In vitro experimental systems, such as cell cultures (e.g., Caco-2 cells for permeability studies) and liver microsomes (for metabolism studies), are integral to pharmacokinetic research. nih.govnih.gov These models allow for the investigation of specific pharmacokinetic processes in a controlled environment. Accurate quantification of the drug in these systems is essential for understanding its behavior and for building models that can predict its in vivo performance. This compound is used as an internal standard to ensure the precise measurement of ciprofloxacin in these in vitro assays. For instance, in studies evaluating the metabolic stability of ciprofloxacin, this compound enables the accurate determination of the rate of disappearance of the parent drug over time. This precise data is critical for developing in vitro-in vivo correlations (IVIVCs), which are a key goal of pre-clinical drug development.

Future Research Directions and Advanced Methodological Development

Integration with Emerging Analytical Platforms (e.g., Ion Mobility-Mass Spectrometry)

The coupling of ion mobility spectrometry with mass spectrometry (IM-MS) represents a significant leap forward in analytical chemistry, offering an additional dimension of separation based on the size, shape, and charge of an ion, in addition to its mass-to-charge ratio. nih.gov This technique is particularly valuable for separating isomeric and isobaric compounds, which can be challenging for conventional LC-MS systems.

Future research will focus on leveraging IM-MS for the comprehensive structural characterization of drugs and their metabolites. nih.gov For fluoroquinolones like ciprofloxacin (B1669076), IM-MS has already demonstrated the ability to separate different protomers (isomers that differ by the site of protonation), which can exhibit unique fragmentation patterns. researchgate.net The presence of these distinct protomers can complicate analysis, but IM-MS allows for their separation and individual characterization. researchgate.net

In this context, Ciprofloxacin-d8, Hydrochloride is indispensable. As an internal standard, it co-elutes chromatographically with the unlabeled analyte and exhibits a similar drift time in the ion mobility cell, but it is clearly distinguished by its mass-to-charge ratio. This allows for confident identification and accurate quantification of ciprofloxacin, even in complex matrices where different protomers or interfering species may be present. The use of Ciprofloxacin-d8 helps to validate the collision cross-section (CCS) values obtained, which is a key parameter measured by IM-MS, thereby enhancing the reliability of this emerging platform for pharmaceutical and environmental analysis. nih.gov

| Analytical Challenge | IM-MS Capability | Role of this compound | Reference |

|---|---|---|---|

| Presence of Protomers | Separates isomers based on drift time, allowing for the study of protomer-specific fragmentation. | Provides a stable reference point for drift time and m/z, confirming analyte identity. | researchgate.net |

| Complex Matrix Interferences | Provides an orthogonal separation dimension to LC and MS, improving analyte specificity. | Corrects for matrix effects and variations in ionization that affect both the analyte and the standard. | nih.gov |

| Confident Structural Confirmation | Measures Collision Cross Section (CCS), a unique physicochemical property. | Aids in the validation of CCS values and increases confidence in identification in high-throughput screening. | nih.gov |

Development of Multi-Analyte and Multi-Isotope Dilution Assays

Modern analytical workflows increasingly demand methods capable of detecting and quantifying numerous compounds from different chemical classes in a single analysis. These multi-residue methods are crucial for efficiency in food safety, environmental monitoring, and clinical toxicology. nih.govresearchgate.net The development of multi-analyte and multi-isotope dilution assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key area of future research.

This compound is an ideal internal standard for inclusion in such assays. sigmaaldrich.comnih.gov Isotope dilution mass spectrometry, where a known concentration of an isotopically labeled standard is added to a sample, is considered the gold standard for quantification because it effectively corrects for sample loss during preparation and for matrix-induced signal suppression or enhancement.

Future developments will involve creating broader panels of isotope-labeled standards to cover a wider range of veterinary drugs and environmental contaminants. A single assay might simultaneously quantify dozens of compounds, including various fluoroquinolones, macrolides, tetracyclines, and other antibiotic classes. nih.gov Ciprofloxacin-d8 would be part of a cocktail of internal standards, each corresponding to a specific analyte, ensuring the highest level of accuracy for every compound measured in the panel. Such methods have been successfully developed for analyzing antibiotic residues in complex matrices like honey, milk, and wastewater. nih.govresearchgate.netsigmaaldrich.com

| Analyte Class | Target Analyte Example | Isotopic Internal Standard | Matrix | Analytical Platform | Reference |

|---|---|---|---|---|---|

| Quinolones | Ciprofloxacin | Ciprofloxacin-d8 | Honey, Milk, Wastewater | LC-MS/MS | nih.govsigmaaldrich.comnih.gov |

| Macrolides | Erythromycin | Erythromycin-d3 | Honey | LC-MS/MS | nih.gov |

| Tetracyclines | Tetracycline | Tetracycline-d6 | Honey, Water, Soil | LC-MS/MS | nih.govnih.gov |

| Sulfonamides | Sulfadiazine | Sulfadiazine-d4 | Water, Soil | LC-MS/MS | nih.gov |

Applications in Targeted Metabolomics and Fluxomics Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a direct functional readout of the physiological state. Targeted metabolomics focuses on the precise measurement of a specific group of metabolites. Recent studies have applied metabolomics to understand the mechanism of action of ciprofloxacin, revealing significant alterations in the metabolic pathways of bacteria upon exposure. nih.gov These studies identified changes in metabolites related to cell wall and DNA repair, providing deeper insight into the drug's effects. nih.gov

A significant future direction is the integration of this compound into these targeted metabolomics studies. While current research has focused on the metabolic changes caused by ciprofloxacin, the use of a deuterated standard would be essential for accurately quantifying the parent drug and its metabolites simultaneously. medchemexpress.com This allows researchers to correlate the concentration of the drug with the observed metabolic perturbations, leading to a more quantitative understanding of its pharmacodynamics.

Furthermore, there is potential for using Ciprofloxacin-d8 in fluxomics studies. Fluxomics aims to measure the rates of metabolic reactions within a biological system. While challenging, it is conceivable that specifically labeled versions of ciprofloxacin could be used as tracers to follow the metabolic fate of the drug itself or to observe how it influences central carbon metabolism in microorganisms. The use of stable isotopes is fundamental to this field, and Ciprofloxacin-d8 serves as a foundational tool for the quantitative framework required for such advanced systems biology research. medchemexpress.com

Role in Environmental Risk Assessment Methodological Advancements

The environmental contamination of pharmaceuticals is a growing global concern. Ciprofloxacin is frequently detected in wastewater effluents and surface waters, posing a potential risk to aquatic ecosystems and contributing to the development of antimicrobial resistance. nih.govresearchgate.net Advanced environmental risk assessment methodologies rely on comparing the Measured Environmental Concentration (MEC) of a contaminant to its Predicted No-Effect Concentration (PNEC). nih.gov The ratio of these two values (MEC/PNEC) determines the Risk Quotient (RQ), with a value greater than 1 indicating a potential environmental risk. nih.govresearchgate.net

The accuracy of this entire risk assessment framework hinges on the quality of the MEC data. This is where this compound plays a crucial, albeit indirect, role. To obtain reliable MEC values, especially at the low nanogram-per-liter concentrations often found in the environment, highly sensitive and specific analytical methods are required. nih.gov Isotope dilution LC-MS/MS using Ciprofloxacin-d8 as an internal standard is the state-of-the-art technique for generating this data. sigmaaldrich.comnih.gov

Future advancements in risk assessment will involve more complex models, such as bioavailability models that account for water chemistry parameters or watershed-based models that predict contaminant fate and transport. researchgate.netugent.be These sophisticated models demand even more precise and extensive monitoring data to be properly calibrated and validated. Therefore, the role of Ciprofloxacin-d8 as a tool for ensuring data integrity is paramount. It enables the robust science needed to inform regulatory decisions and develop strategies to mitigate the environmental impact of antibiotics. nih.gov

| Parameter | Definition | Example Value / Finding | Significance | Reference |

|---|---|---|---|---|

| MEC (Measured Environmental Concentration) | The actual concentration of a substance measured in an environmental sample (e.g., water, soil). | Up to 99.5 ng/L in surface water. | Provides a realistic measure of environmental exposure. Accurate measurement is critical and relies on standards like Ciprofloxacin-d8. | nih.gov |

| PNEC (Predicted No-Effect Concentration) | The concentration below which unacceptable effects on organisms are not expected to occur. | EC50 for the cyanobacterium Microcystis aeruginosa is 5 µg/L (5000 ng/L). An assessment factor is applied to derive the PNEC. | Represents the ecotoxicological threshold. | researchgate.net |

| RQ (Risk Quotient) | The ratio of MEC to PNEC (RQ = MEC / PNEC). | RQ values > 1 found for ciprofloxacin in various studies, indicating high risk. | A key metric in risk assessment. An RQ > 1 suggests a potential for adverse environmental effects. | nih.govnih.govresearchgate.net |

Q & A

Q. How is Ciprofloxacin-d8 Hydrochloride synthesized and characterized for isotopic purity?

Ciprofloxacin-d8 Hydrochloride is synthesized by introducing eight deuterium atoms into the piperazine ring of the parent compound. Isotopic purity (≥98%) is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS). NMR identifies deuterium placement (e.g., at positions 2, 2', 3, 3', 5, 5', 6, and 6' of the piperazine ring), while high-resolution MS quantifies isotopic enrichment . Researchers must ensure the absence of protiated impurities by comparing spectra against non-deuterated ciprofloxacin hydrochloride .

Q. What chromatographic methods are used to validate the purity of Ciprofloxacin-d8 Hydrochloride?

Two primary methods are employed:

- Thin-layer chromatography (TLC): Silica gel plates with fluorescent indicators are used, with a mobile phase of methanol, dichloromethane, ammonia, and acetonitrile (4:4:2:1). Spots are visualized under UV light (254 nm) and compared to non-deuterated reference standards .

- High-performance liquid chromatography (HPLC): USP methods utilize a C18 column, with detection at 278 nm. System suitability tests require resolution ≥2.0 between ciprofloxacin and its ethylenediamine analog .

Q. How should Ciprofloxacin-d8 Hydrochloride be stored to maintain stability?

The compound must be stored in airtight, light-resistant containers at -18°C to prevent photodegradation and hydrolysis. As a monohydrate, it should not be dried before use, as dehydration alters crystallinity and affects quantification . For solution-based applications, prepare fresh stocks in water or methanol (avoid chloroform for long-term storage) .

Advanced Research Questions

Q. How does isotopic labeling impact the use of Ciprofloxacin-d8 Hydrochloride in pharmacokinetic studies?

Deuterium labeling reduces metabolic interference in mass spectrometry, enabling precise quantification in biological matrices. For example, in therapeutic drug monitoring (TDM), it serves as an internal standard to correct for matrix effects (e.g., plasma protein binding). The deuterated piperazine ring minimizes hydrogen/deuterium exchange, ensuring stable isotopic ratios during LC-MS/MS analysis .

Q. What experimental parameters optimize UHPLC-MS/MS detection of Ciprofloxacin-d8 Hydrochloride in complex matrices?

Key parameters include:

- Collision energy: 18–22 eV for optimal fragmentation of the quinoline core.

- Retention time: 4.2–4.5 minutes on a C18 column with a gradient of 0.1% formic acid in water/acetonitrile.

- Ionization mode: Positive electrospray ionization (ESI+) with m/z transitions 332.1 → 288.1 (quantifier) and 332.1 → 245.1 (qualifier) .

Calibration curves should span 20–1000 μg/L, with R² ≥0.99 in validated methods .

Q. How can researchers resolve discrepancies in quantification when using different internal standards?

Discrepancies arise from variations in deuterium stability (e.g., in acidic conditions) or matrix interactions. To mitigate:

Q. What are the critical validation parameters for Ciprofloxacin-d8 Hydrochloride as an internal standard?

According to USP guidelines, validation must include:

- Specificity: No co-elution with analytes or matrix components.

- Precision: ≤5% relative standard deviation (RSD) in intraday and interday assays.

- Accuracy: 95–105% recovery in spiked samples.

- Robustness: Consistent performance across pH (2.5–3.5) and column temperatures (25–35°C) .

Data Contradictions and Mitigation Strategies

- Storage stability in solvents: recommends aqueous solutions for short-term use, while warns against dehydration of the monohydrate form. Resolution: Use freshly prepared aqueous solutions and avoid lyophilization .

- Chromatographic resolution: USP methods require ≥2.0 resolution from analogs, but some studies report lower values. Resolution: Optimize mobile phase composition (e.g., adjust ammonia content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.